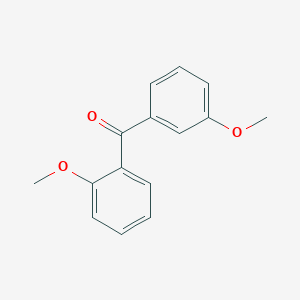

3,2'-二甲氧基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,2’-Dimethoxybenzophenone is a chemical compound with the molecular formula C15H14O3 . It is also known as benzophenone-3 or BP-3, and it belongs to the family of benzophenones. It has gained significant attention in the scientific community due to its unique properties, such as its ability to absorb UV radiation.

Synthesis Analysis

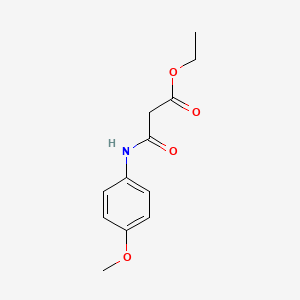

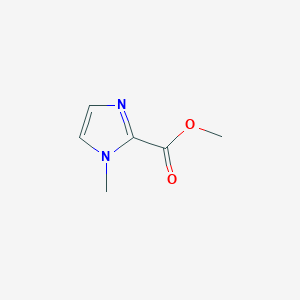

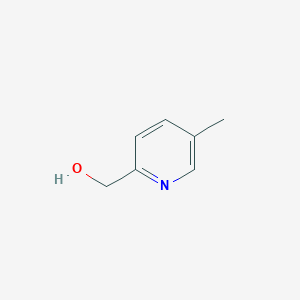

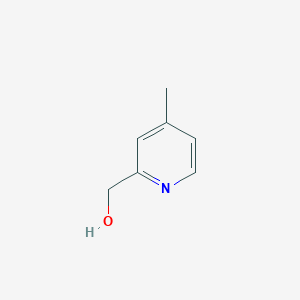

The synthesis of 3,2’-Dimethoxybenzophenone involves a two-stage process . The first stage involves the reaction of 3-methoxyphenyl bromide with n-butyllithium in tetrahydrofuran and hexane. The second stage involves the reaction with 2-Methoxybenzoyl chloride in tetrahydrofuran, hexane, and dichloromethane .

Molecular Structure Analysis

The molecular structure of 3,2’-Dimethoxybenzophenone consists of a benzene ring attached to a phenone group, with two methoxy groups attached to the benzene ring . The InChI code for this compound is 1S/C15H14O3/c1-17-12-7-5-6-11 (10-12)15 (16)13-8-3-4-9-14 (13)18-2/h3-10H,1-2H3 .

Chemical Reactions Analysis

Benzophenone derivatives, including 3,2’-Dimethoxybenzophenone, have been used in various chemical reactions. For instance, they have been used in the selective hydrogenation of benzophenone to benzhydrol, which is industrially relevant . They have also been used in the molecular modification of benzophenones to reduce bioenrichment and toxicity .

Physical And Chemical Properties Analysis

3,2’-Dimethoxybenzophenone has a molecular weight of 242.27 g/mol . It has a complex structure with 18 heavy atoms . The compound has 3 hydrogen bond acceptors and no hydrogen bond donors . It has a topological polar surface area of 35.5 Ų .

科学研究应用

紫外线 (UV) 光吸收

3,2'-二甲氧基二苯甲酮: 由于其吸收紫外线的能力,常用于防晒霜配方中。它充当紫外线过滤器,保护皮肤免受有害紫外线的伤害,这些紫外线会导致晒伤和长期皮肤损伤。 该化合物的分子结构使其能够有效地吸收高能光子并将能量以热的形式耗散,从而防止光子到达皮肤 .

光催化

在光催化领域,3,2'-二甲氧基二苯甲酮可被用作各种化学反应的光催化剂。 它在光照射下产生活性氧物种的能力使其成为引发和加速化学转化的宝贵化合物,特别是在复杂有机分子的合成中 .

聚合物稳定性

该化合物用作聚合物中的稳定剂,以防止由紫外线引起的降解。 通过将3,2'-二甲氧基二苯甲酮掺入聚合物基体,它可以吸收紫外线辐射并阻止光降解过程,从而延长聚合物产品的寿命 .

分子修饰

3,2'-二甲氧基二苯甲酮: 用于二苯甲酮衍生物的分子修饰的起始原料。 研究人员旨在通过分子修饰来降低这些衍生物的生物富集性和毒性,从而增强其环境友好性和安全性,以便在防晒霜等消费品中使用 .

分析化学

在分析化学中,3,2'-二甲氧基二苯甲酮可用作色谱分析中的标准或参考化合物。 其明确的性质和稳定性使其适用于校准仪器和验证分析方法 .

材料科学

该化合物在材料科学中得到应用,特别是在开发具有特定光学特性的新型材料方面。 它吸收特定波长光的能力被用来创建具有所需透明度或颜色特性的材料 .

作用机制

Target of Action

3,2’-Dimethoxybenzophenone is a derivative of benzophenone, which is commonly used in sunscreen Benzophenone derivatives have been studied for their interaction with proteins such as serum albumin and collagen .

Mode of Action

Benzophenone derivatives are known to interact with their targets through binding positions of characteristic elements of the pharmacophore model . This interaction can lead to changes in the target proteins, affecting their function.

Biochemical Pathways

Benzophenone derivatives have been associated with various biochemical pathways, including those involved in human metabolism .

Pharmacokinetics

It’s known that benzophenone derivatives undergo molecular modifications that can affect their bioenrichment and toxicity . These modifications can influence the bioavailability of the compound.

Result of Action

Benzophenone derivatives have been associated with reduced bioenrichment and toxicity, indicating a potential decrease in harmful effects at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,2’-Dimethoxybenzophenone. For instance, molecular modifications of benzophenone derivatives have been shown to enhance their stability . Furthermore, these modifications can also significantly enhance the light absorption capacity of these compounds, which is a crucial factor in their efficacy as UV light absorbers .

安全和危害

未来方向

Future research on 3,2’-Dimethoxybenzophenone could focus on its molecular modification to reduce bioenrichment and toxicity . This could involve the use of a 3D-QSAR pharmacophore model to design benzophenone derivatives with reduced bioenrichment and toxicity . Another potential area of research could be the exploration of its UV absorption properties and its potential applications as a UV absorber.

属性

IUPAC Name |

(2-methoxyphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-12-7-5-6-11(10-12)15(16)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJOBHLDPVQLSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493204 |

Source

|

| Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21554-74-5 |

Source

|

| Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。